2,3-Dimethyl-6-fluoropyridine

Vue d'ensemble

Description

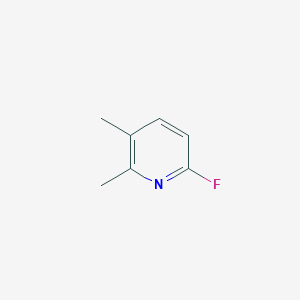

2,3-Dimethyl-6-fluoropyridine is a chemical compound with the molecular formula C7H8FN . It is a pyridine derivative where the fluorine atom is substituted at the 6th position, and two methyl groups are attached to the 2nd and 3rd carbon atoms of the pyridine ring. The compound is typically found in a liquid form and has a molecular weight of approximately 125.15 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-fluoropyridine consists of a six-membered pyridine ring with the fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. The InChI code for this compound is: 1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 .

Applications De Recherche Scientifique

Pharmacology: Drug Synthesis and Development

2,3-Dimethyl-6-fluoropyridine serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, fluorinated pyridines are used in the synthesis of 18 F-substituted pyridines, which are potential imaging agents for biological applications .

Material Science: Advanced Material Fabrication

In material science, this compound is utilized to introduce fluorine atoms into materials, which can result in enhanced properties such as increased thermal stability, chemical resistance, and unique electronic characteristics. These materials find applications in electronics, coatings, and as components in advanced composite materials .

Agricultural Chemistry: Pesticide and Herbicide Development

The introduction of fluorine atoms, like those in 2,3-Dimethyl-6-fluoropyridine, into agricultural chemicals can lead to the development of more effective pesticides and herbicides. Fluorinated compounds often show increased biological activity and stability, making them valuable in crop protection strategies .

Environmental Science: Pollution Control and Remediation

Fluorinated pyridines are studied for their potential use in environmental remediation. Their strong electron-withdrawing properties can make them suitable for breaking down pollutants or for use in sensors that detect environmental contaminants .

Chemical Synthesis: Building Blocks for Organic Reactions

This compound is a versatile building block in organic synthesis. It can undergo various reactions, including coupling reactions like Suzuki–Miyaura coupling, to create complex molecules for further research or industrial applications .

Analytical Chemistry: Analytical Reagent Development

In analytical chemistry, 2,3-Dimethyl-6-fluoropyridine can be used to develop new analytical reagents. Its unique structure allows for the creation of specific binding sites, which can be used in the detection and quantification of other substances .

Life Science Research: Biochemical Studies

Researchers in life sciences use fluorinated pyridines to study biochemical pathways and molecular interactions. The presence of fluorine can mimic the natural biological molecules while providing a handle for tracing and imaging, thus aiding in understanding biological processes at a molecular level .

Radiopharmaceuticals: Cancer Imaging and Therapy

The fluorine atom in 2,3-Dimethyl-6-fluoropyridine can be substituted with radioactive fluorine-18, creating compounds used in positron emission tomography (PET) imaging. This application is particularly valuable in oncology for the diagnosis and monitoring of cancer .

Safety and Hazards

Mécanisme D'action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that the fluorine atom in the position 2 is most nucleophilic, therefore, reactions with nucleophilic reagents proceed highly regioselectively .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds .

Result of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Action Environment

It’s known that the storage temperature for 2,3-dimethyl-6-fluoropyridine is 2-8°c .

Propriétés

IUPAC Name |

6-fluoro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOPPVEOBXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308174 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227502-86-4 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)

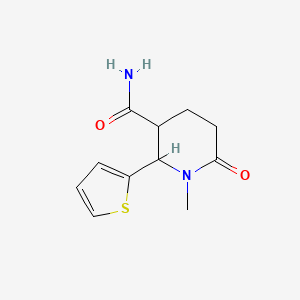

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

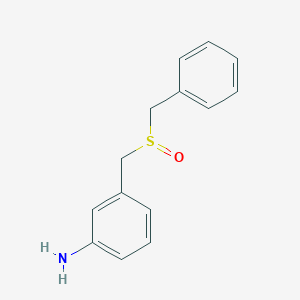

![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)